

An In-depth Technical Guide to 4-Benzylxy-2-methylphenylboronic acid

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Compound of Interest

Compound Name:	4-Benzylxy-2-methylphenylboronic acid
Cat. No.:	B1271526

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CAS Number: 847560-49-0

This technical guide provides a comprehensive overview of **4-Benzylxy-2-methylphenylboronic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Data

4-Benzylxy-2-methylphenylboronic acid is a white to off-white solid. Its chemical structure features a boronic acid group ortho to a methyl group and para to a benzylxy group on a phenyl ring. This substitution pattern imparts specific reactivity and steric properties that are valuable in organic synthesis.

Property	Value	Reference
CAS Number	847560-49-0	[1]
Molecular Formula	C ₁₄ H ₁₅ BO ₃	[2] [3]
Molecular Weight	242.08 g/mol	[2] [3]
Melting Point	154-158 °C	
Solubility	Slightly soluble in DMSO	[1]
Appearance	White to off-white solid	[4]
Purity	96-105% (Assay by titration)	[4]

Spectroscopic Data:

While a complete set of spectra is not publicly available, a proton NMR (¹H NMR) spectrum has been reported.[\[1\]](#) Characteristic peaks for similar boronic acid compounds include resonances for the aromatic protons, the benzylic protons of the protecting group, and the methyl protons. Infrared (IR) spectroscopy of analogous compounds shows characteristic bands for B-O and C-O stretching.[\[5\]](#) Mass spectrometry would confirm the molecular weight of the compound.[\[6\]](#)

Synthesis of 4-Benzylxy-2-methylphenylboronic acid

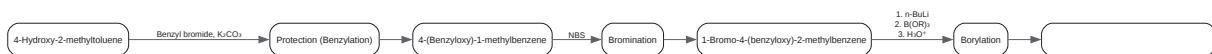
A detailed experimental protocol for the synthesis of **4-Benzylxy-2-methylphenylboronic acid** is not readily available in the public domain. However, a general and plausible synthetic route can be adapted from standard procedures for the synthesis of arylboronic acids. The synthesis would likely involve the following key steps:

- Protection of the phenolic hydroxyl group: Starting from 4-hydroxy-2-methyltoluene, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the starting material with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
- Bromination of the aromatic ring: The resulting 4-(benzylxy)-1-methylbenzene is then brominated at the ortho position to the methyl group. This can be accomplished using a

brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

- Formation of the boronic acid: The aryl bromide is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction with a diboron reagent.

Illustrative Synthetic Workflow:



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Illustrative synthetic workflow for **4-Benzyl-2-methylphenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **4-Benzyl-2-methylphenylboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^{[4][7]} This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

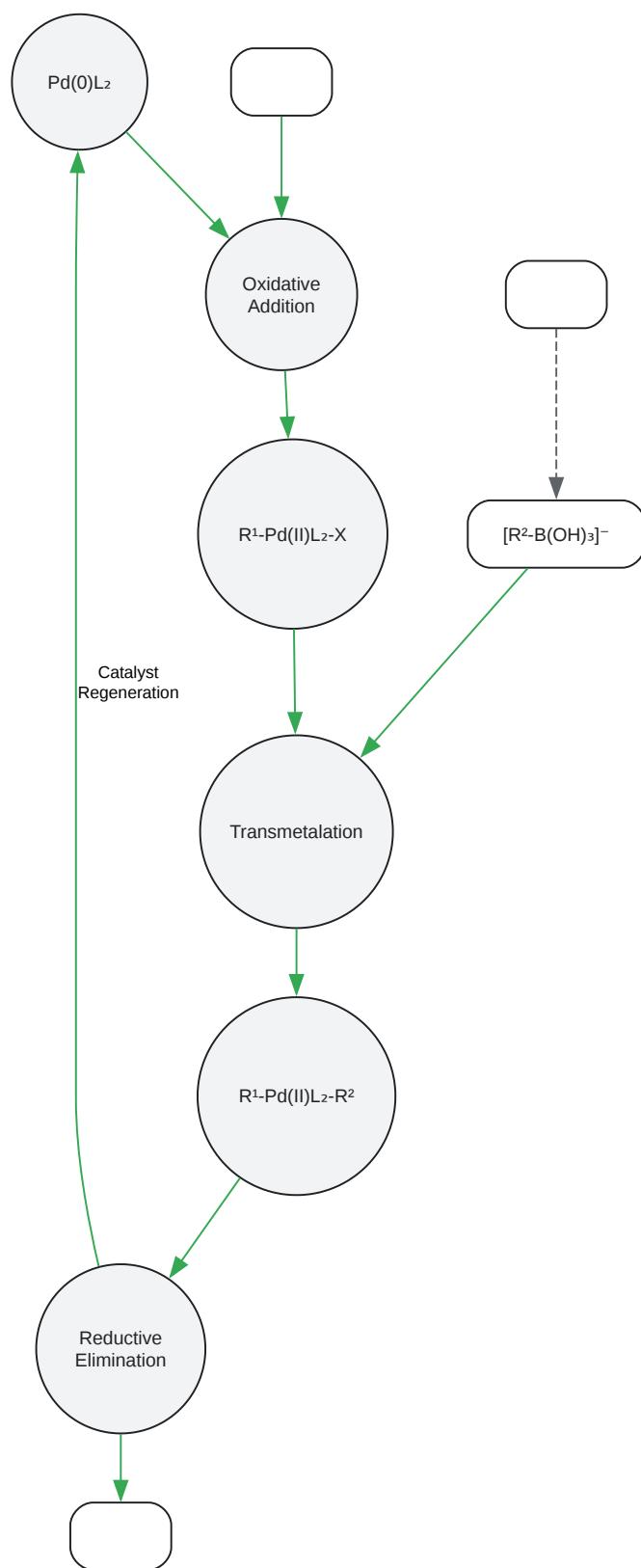
General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

- Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), **4-Benzyl-2-methylphenylboronic acid** (1.1-1.5 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst with a suitable ligand), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) are combined in a suitable solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures).
- Degassing: The reaction mixture is typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

- Reaction Execution: The mixture is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. Microwave irradiation can also be employed to accelerate the reaction.[\[8\]](#)
- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Suzuki-Miyaura Reactions:

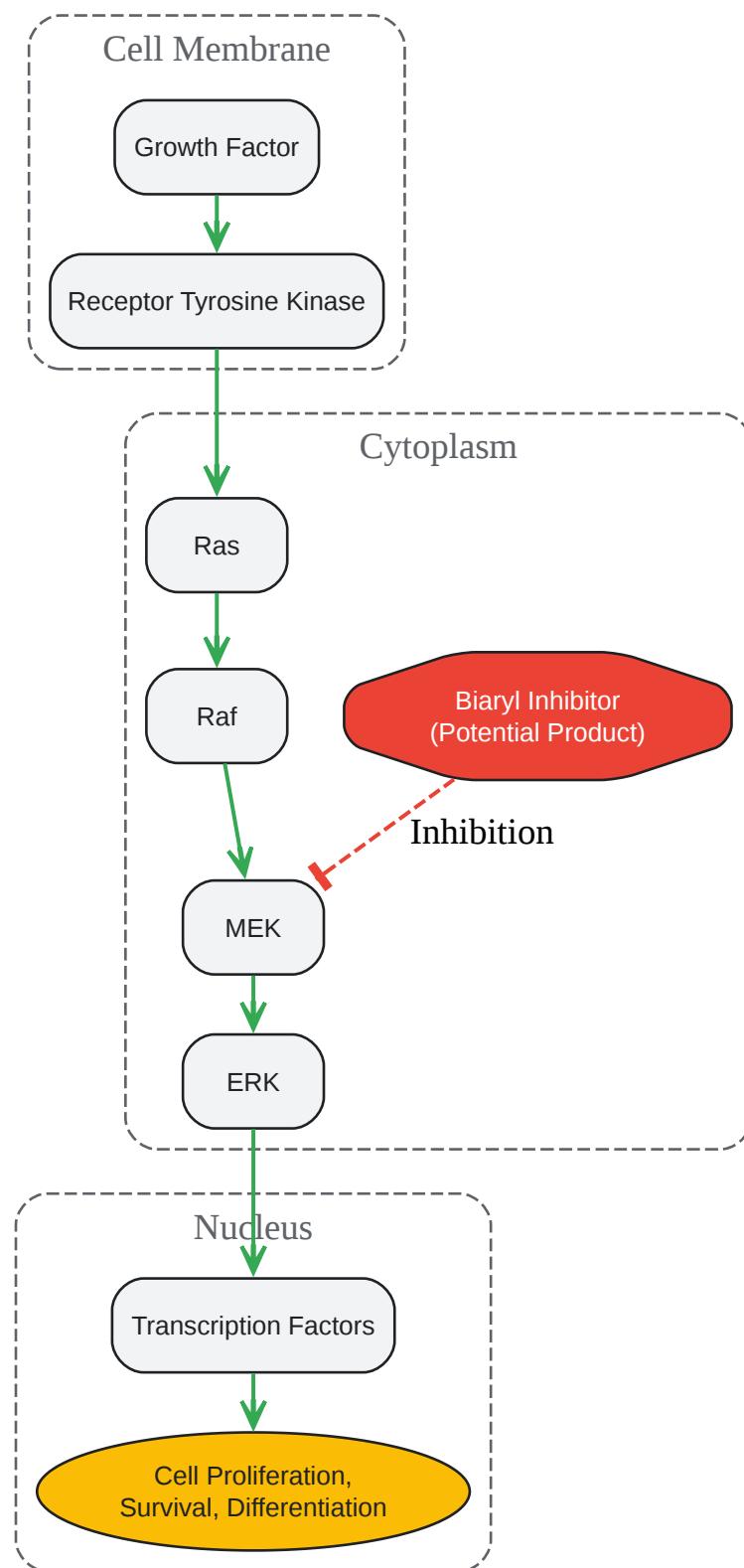
Specific yield data for Suzuki-Miyaura reactions employing **4-Benzylxy-2-methylphenylboronic acid** are not extensively reported in readily accessible literature. However, similar arylboronic acids typically provide good to excellent yields (often >80%) when coupled with a variety of aryl and heteroaryl halides.^{[3][9][10]} The yield is dependent on the specific substrates, catalyst system, and reaction conditions employed.

Role in Drug Discovery and Development

Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications.^{[4][7]} The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many drug candidates. While specific drug candidates synthesized using **4-Benzylxy-2-methylphenylboronic acid** are not explicitly detailed in the available literature, its structural features suggest its utility in constructing molecules targeting a range of biological pathways. For instance, the benzylxy group can serve as a precursor to a phenol, which is a common hydrogen bond donor/acceptor in drug-receptor interactions.

Potential Therapeutic Signaling Pathways:

Given the prevalence of biaryl structures in pharmaceuticals, derivatives of **4-Benzylxy-2-methylphenylboronic acid** could potentially be explored as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. An example of a signaling pathway where biaryl-containing small molecules often play a role is the Mitogen-Activated Protein Kinase (MAPK) pathway.



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Potential inhibition of the MAPK signaling pathway by a biaryl compound.

Conclusion

4-Benzylxy-2-methylphenylboronic acid is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. This capability makes it a significant tool for researchers and professionals in the field of drug discovery and materials science. Further research into its specific applications and the biological activities of its derivatives is warranted to fully explore its potential.

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